Cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride is a chemical compound with the molecular formula . It is classified as a cyclic amine and is part of the broader family of cyclopentapyrroles. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis.
Cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride can be synthesized through various chemical reactions, primarily involving the cyclization of precursors containing nitrogen and carbon frameworks. Its derivatives have been studied for their biological activities, including antibacterial properties and potential applications in drug development .
This compound falls under the category of heterocyclic compounds, specifically those containing a pyrrole structure. It is also classified as a hydrochloride salt, which enhances its solubility and stability in various chemical environments.
The synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride has been described in several patents and research articles. A notable method involves the reaction of 4-(3-chloropropoxy)benzamide with cis-octahydrocyclopenta[c]pyrrole in an aqueous solution, followed by salification to form the hydrochloride salt .
Cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride features a complex cyclic structure that includes a six-membered ring fused to a five-membered nitrogen-containing ring. The stereochemistry is crucial for its biological activity.
Cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The stability and reactivity of this compound make it suitable for further transformations, particularly in medicinal chemistry where modifications to enhance biological activity are often required.
Cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride has several scientific uses:
The efficient construction of the cis-fused bicyclic framework represents a critical synthetic challenge in the production of cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride. Several cyclization methodologies have been developed to establish the characteristic cyclopenta-pyrrolidine ring system with high efficiency and atom economy. The intramolecular Dieckmann condensation has emerged as a particularly valuable approach, wherein appropriately substituted dicarboxylate precursors undergo base-catalyzed cyclization to form the bicyclic enol intermediate. This method typically employs alkoxide bases such as sodium ethoxide in anhydrous ethanol or toluene under reflux conditions, achieving cyclization efficiencies exceeding 85% when optimized [1]. The resultant enol intermediate subsequently undergoes acid-catalyzed ketonization using mineral acids like hydrochloric acid to yield the target ketone scaffold.
Alternative cyclization strategies employ Lewis acid-catalyzed intramolecular reactions for ring closure. Zinc chloride-catalyzed cyclizations in tetrahydrofuran at controlled temperatures (60-70°C) demonstrate remarkable efficiency for specific precursor configurations. This approach effectively promotes the formation of the bicyclic structure while minimizing unwanted side reactions, achieving yields of approximately 92% under optimized conditions [5]. Similarly, boron trifluoride etherate has been utilized as a catalyst for cyclization reactions in aprotic solvents such as dichloromethane, offering complementary selectivity profiles for certain substrate classes. The choice of cyclization methodology significantly influences both the reaction efficiency and the stereochemical outcome of the bicyclic core structure, with each approach offering distinct advantages for specific synthetic contexts.
Table 1: Comparative Cyclization Methodologies for Bicyclic Framework Construction
Cyclization Method | Catalyst/Base | Solvent System | Temperature Range | Reported Yield |
---|---|---|---|---|
Dieckmann Condensation | Sodium ethoxide | Anhydrous ethanol | Reflux (78°C) | 85-90% |
Lewis Acid-Catalyzed | Zinc chloride | Tetrahydrofuran | 60-70°C | 90-92% |
Lewis Acid-Catalyzed | Boron trifluoride etherate | Dichloromethane | 25-30°C (ambient) | 80-85% |
Acid-Catalyzed Ketonization | Hydrochloric acid | Water/isopropanol | 25-50°C | 95-98% |
The synthesis of cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride frequently employs convergent multi-step routes involving sequential oxygen-alkylation and reductive amination reactions. A well-documented approach commences with the O-alkylation of 4-hydroxybenzamide with 1,3-dihalopropanes under basic conditions. Potassium carbonate serves as the preferred base in polar aprotic solvents such as dimethylformamide or acetonitrile, facilitating the formation of the 4-(3-chloropropoxy)benzamide intermediate with yields typically exceeding 85% [1] [4]. This critical alkylation step establishes the essential carbon chain that subsequently participates in nitrogen-based cyclization.
The synthetic sequence progresses through the reductive amination between the chloropropyl intermediate and the cis-configured bicyclic amine precursor. This transformation employs sodium borohydride or sodium cyanoborohydride as reducing agents in alcoholic solvents such as methanol or ethanol, often with catalytic acid additives to facilitate imine formation [4] [9]. Alternative methodologies utilize palladium-catalyzed hydrogenation under moderate hydrogen pressure (2-5 atm) to effect the reductive amination, which offers superior stereochemical preservation of the cis-configuration [3]. The reaction typically proceeds at ambient temperature or with mild heating (40-50°C), achieving yields in the range of 75-85% after optimization of stoichiometry, solvent composition, and catalyst loading.
A particularly innovative approach documented in the literature employs azide reductive cyclization methodology to construct the bicyclic framework. This strategy involves the synthesis of (2-azido-1,3-dihydroxy-cyclopentyl)-acetic acid ethyl ester from cyclopentenone precursors, followed by catalytic hydrogenation that simultaneously reduces the azide functionality and promotes intramolecular cyclization to form the bicyclic lactam [9]. This sequence demonstrates the synthetic versatility available for constructing the target molecular architecture through carefully designed multi-step approaches.
Controlling the relative stereochemistry at the ring fusion positions to exclusively produce the cis-configured bicyclic system represents one of the most significant synthetic challenges. The cis-configuration is pharmacologically essential for proper spatial orientation of functional groups in drug-receptor interactions, necessitating highly stereoselective methodologies. Substrate-directed diastereoselective hydrogenation has emerged as a particularly effective strategy, wherein chiral auxiliaries or pre-existing stereocenters influence the approach of hydrogen to the prochiral face. For instance, hydrogenation of the corresponding unsaturated precursor over palladium on carbon in the presence of chiral ligands such as (R)-BINAP achieves diastereomeric excesses exceeding 95% under optimized pressure (50-100 psi) and solvent conditions (ethanol/acetic acid mixtures) [3].
Asymmetric catalytic synthesis provides an alternative approach to stereocontrol, bypassing the need for resolution steps. Catalytic systems employing chiral rhodium complexes with phosphine ligands demonstrate exceptional enantioselectivity in the hydrogenation of enamine precursors. These catalysts create a highly stereodiscriminatory environment that favors formation of the cis-relative stereochemistry at the ring fusion positions [4]. The catalytic hydrogenation typically proceeds at ambient temperature in alcoholic solvents, achieving enantiomeric excesses greater than 98% with optimized catalyst-substrate combinations.
For intermediates containing multiple stereocenters, diastereoselective crystallization techniques offer a practical resolution method. This approach exploits differential solubility of diastereomeric salts formed with chiral acids such as dibenzoyl-L-tartaric acid in solvent mixtures containing isopropanol/water. Through careful optimization of solvent composition, temperature profiles, and seeding protocols, manufacturers achieve diastereomeric purity exceeding 99.5% in the final crystalline product [1] [4]. This technique has proven particularly valuable for industrial-scale production where consistent high stereochemical purity is paramount.
Table 2: Stereoselective Methodologies for cis-Configuration Control
Stereoselective Strategy | Key Reagent/Catalyst | Conditions | Stereoselectivity |
---|---|---|---|
Diastereoselective Hydrogenation | Pd/C, (R)-BINAP | 50-100 psi H₂, EtOH/AcOH, 25°C | >95% de |
Asymmetric Catalytic Synthesis | Rh-(S,S)-Et-DuPhos complex | 50 psi H₂, MeOH, 25°C | >98% ee |
Chiral Auxiliary Resolution | Dibenzoyl-L-tartaric acid | iPrOH/H₂O, 0-5°C | >99.5% de |
Enzymatic Resolution | Lipase B (Candida antarctica) | iPr₂O, 30°C | >99% ee |
The translation of laboratory synthetic routes to viable industrial manufacturing processes for cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride demands comprehensive optimization to maximize yield, minimize impurities, and ensure reproducibility. Solvent system optimization represents a critical factor in industrial process development, with tetrahydrofuran/water mixtures demonstrating particular advantages for cyclization steps by enhancing reagent solubility while facilitating aqueous workup procedures. Studies indicate that tetrahydrofuran/water ratios of 4:1 (v/v) provide optimal compromise between reaction rate and product stability, enabling yields exceeding 90% on multi-kilogram scale [1] [5].
Impurity profiling and control constitutes another essential aspect of process optimization. Principal impurities arising during synthesis include the trans-diastereomer, des-chloro intermediates, and ring-opened byproducts. Advanced analytical methodologies, including high-performance liquid chromatography with charged aerosol detection and mass spectrometry, enable precise impurity tracking throughout the synthetic sequence. Process modifications such as controlled addition rates during alkylation steps, optimized pH control during crystallization (pH 4.5-5.0), and implementation of polish filtration through activated carbon beds effectively reduce impurity levels below 0.15% [1] [4]. These refinements ensure compliance with stringent pharmaceutical quality requirements.
Crystallization optimization represents a final critical parameter for quality control in industrial production. The hydrochloride salt formation is carefully controlled through anti-solvent crystallization using isopropanol as the primary solvent with ethyl acetate as anti-solvent. This approach generates the desired crystalline form with consistent particle size distribution (D90 < 50μm), favorable flow properties, and minimal residual solvent content (<500 ppm) [1]. Temperature cycling protocols during crystallization further enhance crystal purity by facilitating the dissolution of minor impurities while promoting growth of the desired crystalline form. These meticulously optimized processes collectively enable the reliable production of pharmaceutical-grade cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride at metric ton scale with typical overall yields of 65-70% from commercially available starting materials.
Table 3: Key Process Parameters for Industrial-Scale Production Optimization
Process Parameter | Optimized Condition | Quality Impact |
---|---|---|
Cyclization Solvent Ratio | THF/H₂O (4:1 v/v) | Maximized yield (>90%), minimized byproducts |
Reductive Amination | NaBH₃CN, MeOH, 40°C | Preserved cis-stereochemistry, high yield |
Final Crystallization | iPrOH/EtOAc anti-solvent system | Consistent polymorph, low solvent residues |
pH Control Point | pH 4.5-5.0 during salt formation | Minimizes trans-diastereomer incorporation |
Temperature Cycling | 50°C → 5°C at 0.5°C/minute | Reduces impurity occlusion, improves crystal form |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7